molecular formula C18H13N3O2 B7707560 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

Cat. No.: B7707560
M. Wt: 303.3 g/mol
InChI Key: IUXIOMGJPALFOB-UHFFFAOYSA-N
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Description

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is a heterocyclic compound that combines the structural features of quinoline and oxadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and oxadiazole moieties endows it with unique chemical and biological properties.

Mechanism of Action

The mechanism of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Future Directions

The future directions for research on quinoline derivatives likely involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyquinoline with 4-methylbenzonitrile oxide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Scientific Research Applications

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is unique due to the combination of quinoline and oxadiazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)18-20-16(21-23-18)14-10-13-4-2-3-5-15(13)19-17(14)22/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXIOMGJPALFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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